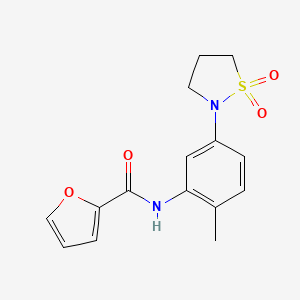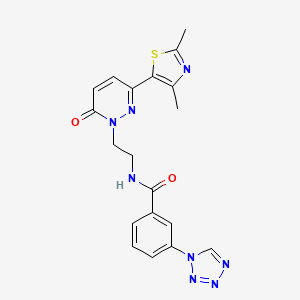
N-(5-acetyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C15H11N3O3S and its molecular weight is 313.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-(5-acetyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide belongs to a class of compounds that have been the focus of synthesis due to their promising applications in various fields, including medicinal chemistry. Research has detailed efficient synthetic routes to create structurally similar isoxazole and thiazole derivatives. For instance, Kumar et al. (2012) reported on the synthesis of 2-phenyl-4,5-substituted oxazoles via copper-catalyzed intramolecular cyclization, showcasing methods to introduce functional groups that could potentially be applied to synthesize compounds like this compound (Kumar, S. V., Saraiah, B., Misra, N., & Ila, H., 2012). Similarly, compounds with related structures have been synthesized, demonstrating the versatility of methods available for the synthesis of complex isoxazoles and thiazoles (Lechel, T., Gerhard, M., Trawny, D., Brusilowskij, B., Schefzig, L., Zimmer*, R., Rabe, J., Lentz, D., Schalley, C., & Reissig, H., 2011).
Anticancer Activity
Research into the biological activities of compounds structurally related to this compound has uncovered potential anticancer properties. Shaw et al. (2012) explored isoxazole derivatives for their anticancer activity, highlighting the utility of such compounds in developing new therapeutic agents. They discovered that certain derivatives showed significant activity against colon cancer cells, implicating the potential of this compound in oncological research (Shaw, J., Chen, B. D., Bourgault, J.-P., Jiang, H., Kumar, N., Mishra, J., Valeriote, F., Media, J., Bobbitt, K., Pietraszkiewicz, H., Edelstein, M., & Andreana, P., 2012).
Enzyme Inhibition
Isoxazole-containing compounds have been found to exhibit potent inhibitory properties against enzymes such as carbonic anhydrases, which are important targets for the treatment of various diseases. Altuğ et al. (2017) synthesized isoxazole-containing sulfonamides that demonstrated significant inhibition of human carbonic anhydrase isoforms, suggesting that derivatives like this compound could be explored for similar bioactivities (Altuğ, C., Güneş, H., Nocentini, A., Monti, S., Buonanno, M., & Supuran, C., 2017).
Electrophilic and Photophysical Properties
The structural features of this compound suggest potential for interesting electrophilic and photophysical properties. Research on related compounds has shown that modifications to the isoxazole and thiazole cores can lead to materials with unique electrochromic and photoluminescent properties, which could be relevant for applications in material science and optoelectronics (Hsiao, S., Wang, H.-m., Lin, J.-W., Guo, W., Kung, Y.-R., Leu, C., & Lee, T.-M., 2013).
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-9(19)13-12(10-5-3-2-4-6-10)17-15(22-13)18-14(20)11-7-8-16-21-11/h2-8H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNFXJQSKXWSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(4-ethoxyphenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2480264.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2480267.png)


![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)
![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480274.png)
![N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B2480275.png)
![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)
![6,7-Dithiaspiro[3.4]octan-2-one](/img/structure/B2480278.png)
![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2480282.png)

![2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2480286.png)

